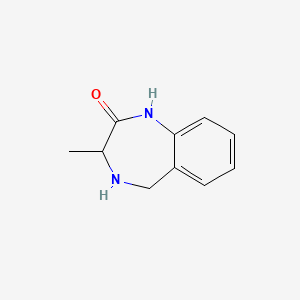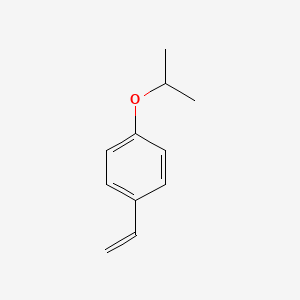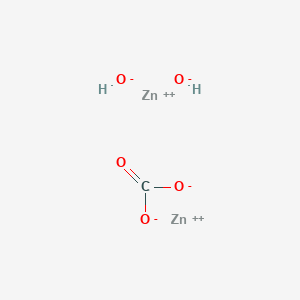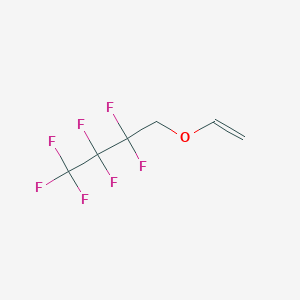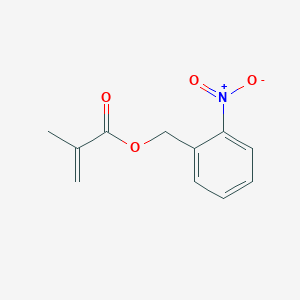
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C7H10F4O3. This compound is known for its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, lower reactivity, and unique interactions with biological systems, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the transesterification of commercially available titanium(IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol. This is followed by in situ transesterification of the mixed titanium(IV) alkoxides formed with diphenyl carbonate. The reaction conditions include the use of bases such as tetramethylammonium hydroxide, which ensures high selectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of titanium(IV) alkoxides and diphenyl carbonate remains central to the process, with careful control of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Transesterification: Reaction with other alcohols to form different carbonates.
Hydrolysis: Reaction with water to produce the corresponding alcohol and carbon dioxide.
Substitution: Reaction with nucleophiles to replace the isopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as tetramethylammonium hydroxide and lithium alkoxides. Reaction conditions often involve moderate temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various alkyl 2,2,3,3-tetrafluoropropyl carbonates and bis(2,2,3,3-tetrafluoropropyl) carbonate .
Applications De Recherche Scientifique
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications, including:
Chemistry: Used as a solvent in electrochemical power sources due to its high dielectric permittivity and low viscosity.
Biology: Investigated for its interactions with biological systems, particularly in drug delivery and pharmaceutical formulations.
Medicine: Potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of isopropyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the stability and reactivity of the compound, making it effective in various applications. The presence of fluorine atoms enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to unique therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate
- Methyl 2,2,3,3-tetrafluoropropyl carbonate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Uniqueness
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its specific isopropyl group, which imparts distinct physical and chemical properties compared to its ethyl and methyl counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .
Propriétés
Formule moléculaire |
C7H10F4O3 |
|---|---|
Poids moléculaire |
218.15 g/mol |
Nom IUPAC |
propan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H10F4O3/c1-4(2)14-6(12)13-3-7(10,11)5(8)9/h4-5H,3H2,1-2H3 |
Clé InChI |
OVIKCIBOASSNLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
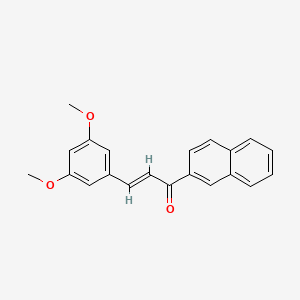

![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)
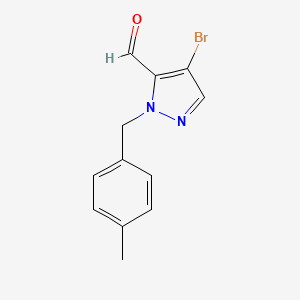
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
